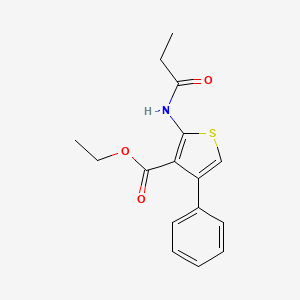
Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate, the Paal-Knorr synthesis is a common method. This involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of Rhodium (Rh) catalysts and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a voltage-gated sodium channel blocker, which is crucial in its role as an anesthetic . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a phenyl group and a propanoylamino group on the thiophene ring differentiates it from other thiophene derivatives, providing unique pharmacological activities .
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO3S/c1-3-13(18)17-15-14(16(19)20-4-2)12(10-21-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
JFFMGMFKUZPAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















